molecular formula C8H6FNO2 B034776 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 103361-99-5

7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B034776
M. Wt: 167.14 g/mol
InChI Key: TXRXHEOGQVPEBT-UHFFFAOYSA-N
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Patent
US08871754B2

Procedure details

To a solution of 2-chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide (5.5 g, 27 mmol) in acetonitrile (40 mL) was added DIPEA (7 g, 54 mmol) and the reaction solution was stirred at 80° C. for 2 h. The solvent was removed under reduced pressure and the residue was partitioned between dichloromethane (50 mL) and water (50 mL). The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford 3.5 g (78%) of 7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one as a brown solid. 1H NMR (400 MHz, CDCl3) δ 8.35 (br. s, 1H) 6.67-6.77 (m, 3H) 4.62 (s, 2H).
Name
2-chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:7]=1[OH:13])=[O:4].CCN(C(C)C)C(C)C>C(#N)C>[F:12][C:9]1[CH:10]=[CH:11][C:6]2[NH:5][C:3](=[O:4])[CH2:2][O:13][C:7]=2[CH:8]=1

Inputs

Step One
Name
2-chloro-N-(4-fluoro-2-hydroxyphenyl)acetamide
Quantity
5.5 g
Type
reactant
Smiles
ClCC(=O)NC1=C(C=C(C=C1)F)O
Name
Quantity
7 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at 80° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between dichloromethane (50 mL) and water (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=CC2=C(OCC(N2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.